1-(4-Amino-2-bromopyridin-3-YL)ethanone
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Overview
Description
1-(4-Amino-2-bromopyridin-3-yl)ethanone is a chemical compound with the molecular formula C7H7BrN2O and a molecular weight of 215.05 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and a pyridine ring, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-2-bromopyridin-3-yl)ethanone typically involves the bromination of 4-amino-3-pyridinol followed by acetylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and acetic anhydride for acetylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-2-bromopyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Hydrogen derivatives.
Substitution: Hydroxyl or alkyl derivatives.
Scientific Research Applications
1-(4-Amino-2-bromopyridin-3-yl)ethanone has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-bromopyridin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Amino-2-chloropyridin-3-yl)ethanone
- 1-(4-Amino-2-fluoropyridin-3-yl)ethanone
- 1-(4-Amino-2-iodopyridin-3-yl)ethanone
Uniqueness
1-(4-Amino-2-bromopyridin-3-yl)ethanone is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research .
Properties
Molecular Formula |
C7H7BrN2O |
---|---|
Molecular Weight |
215.05 g/mol |
IUPAC Name |
1-(4-amino-2-bromopyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H7BrN2O/c1-4(11)6-5(9)2-3-10-7(6)8/h2-3H,1H3,(H2,9,10) |
InChI Key |
SRVDCEQWPQSPNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CN=C1Br)N |
Origin of Product |
United States |
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